molecular formula C9H8ClNO4 B188069 Dimethyl 4-chloropyridine-2,6-dicarboxylate CAS No. 5371-70-0

Dimethyl 4-chloropyridine-2,6-dicarboxylate

Cat. No. B188069
Key on ui cas rn: 5371-70-0
M. Wt: 229.62 g/mol
InChI Key: NFXKYKHKNUFOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972975

Procedure details

N-Ethyl-4-pyridone-2,6-dicarboxylic acid, prepared in Step A of Example 36, was treated with thionyl chloride and heated at 80° C. as described in the literature. The excess thionyl chloride was removed under reduced pressure and the remaining residue was cooled to 0° C. The product was slowly poured into cold methanol with vigorous stirring. The solvent was then removed in vacuo and the crude product was purified by silica gel column chromatography. Two products were isolated: the higher Rf product was 4,6-dichloropicolinic acid methyl ester while the lower Rf product was the title compound.
[Compound]
Name
N-Ethyl-4-pyridone-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][O:6][C:7](=[O:16])[C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10](Cl)[N:9]=1>>[Cl:14][C:12]1[CH:13]=[C:8]([C:7]([O:6][CH3:5])=[O:16])[N:9]=[C:10]([C:7]([O:6][CH3:5])=[O:16])[CH:11]=1

Inputs

Step One
Name
N-Ethyl-4-pyridone-2,6-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=NC(=CC(=C1)Cl)Cl)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the remaining residue was cooled to 0° C
ADDITION
Type
ADDITION
Details
The product was slowly poured into cold methanol with vigorous stirring
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
Two products were isolated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=C1)C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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